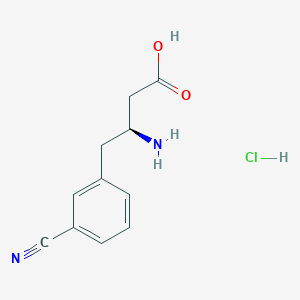

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Description

Absolute Stereochemistry of the Chiral Center

The (S)-configuration at the C3 chiral center is determined by Cahn-Ingold-Prelog priority rules:

- Amino group (NH₂) : Highest priority.

- 4-(3-Cyanophenyl)butanoic acid chain : Second priority.

- Two methylene groups (CH₂) : Lower priority.

The spatial arrangement follows the Cahn-Ingold-Prelog sequence , with the amino group positioned in the re (S) configuration.

Cyanophenyl Group Orientation and Electronic Effects

The 3-cyanophenyl substituent introduces significant electronic and steric effects:

The electron-withdrawing nature of the cyano group stabilizes adjacent negative charges, influencing reactivity in peptide synthesis and metal coordination.

Crystalline and Solution-State Conformational Dynamics

Crystalline Packing and Hydrogen Bonding

In the solid state, the compound adopts conformations stabilized by:

- N–H⋯O Hydrogen Bonds : Between the amino group and carboxylic oxygen.

- C–H⋯π Interactions : From methyl/methylene groups to the aromatic π-system.

- Ionic Interactions : Between the hydrochloride counterion and the protonated carboxylic acid.

Analogous β-amino acids exhibit similar crystalline motifs, with packing dominated by hydrogen-bonded dimers.

Solution-State Behavior

In aqueous or polar solvents, the hydrochloride salt dissociates into:

- (S)-3-Amino-4-(3-cyanophenyl)butanoic acid (protonated carboxylic acid).

- Cl⁻ counterion.

Key observations include:

Properties

CAS No. |

270065-85-5 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

CSBSIUBNUHRWDO-JTQLQIEISA-N |

SMILES |

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride generally follows a sequence of condensation, reduction, and salt formation steps starting from commercially available precursors.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Condensation | Reaction of 3-cyanobenzaldehyde with (S)-2-aminobutyric acid | Catalyst: Sodium cyanoborohydride; Solvent: Suitable polar solvent | Formation of Schiff base intermediate |

| 2. Reduction | Reduction of Schiff base to β-amino acid | Reducing agent: Sodium borohydride or equivalent; Mild conditions | Formation of (S)-3-Amino-4-(3-cyanophenyl)butanoic acid |

| 3. Hydrochloride Salt Formation | Conversion of free base to hydrochloride salt | Treatment with HCl in aqueous or alcoholic medium | This compound |

This synthetic approach ensures the retention of stereochemistry at the β-amino acid center and introduces the cyano substituent on the phenyl ring without affecting the amino acid backbone.

Industrial and Optimized Production Methods

For scale-up and industrial production, several optimizations are implemented to improve yield, purity, and process efficiency:

Continuous Flow Synthesis: Utilizing continuous flow reactors allows for better control of reaction parameters (temperature, mixing, reaction time), leading to enhanced selectivity and higher throughput.

Catalyst Optimization: Employment of highly selective catalysts in the condensation and reduction steps reduces side reactions and shortens reaction times.

Purification Techniques: Advanced purification such as crystallization under controlled temperature and chromatographic methods (e.g., preparative HPLC) are used to isolate the hydrochloride salt with high enantiomeric purity and chemical purity.

Reaction Mechanism Insights and Conditions

Condensation Reaction: The amino group of (S)-2-aminobutyric acid attacks the aldehyde carbonyl of 3-cyanobenzaldehyde forming an imine (Schiff base). Sodium cyanoborohydride selectively reduces this imine to the corresponding amine without reducing the cyano group.

Reduction Step: Sodium borohydride or similar hydride donors reduce the imine intermediate to the β-amino acid, preserving the stereochemistry.

Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving the compound’s stability and solubility.

Typical reaction conditions reported include ambient to mild heating (room temperature to 40°C) for condensation and reduction, with reaction times ranging from several hours to overnight depending on scale and catalyst efficiency.

Chemical Reaction Analysis

| Reaction Type | Reagents | Typical Conditions | Products Formed |

|---|---|---|---|

| Condensation | 3-Cyanobenzaldehyde, (S)-2-aminobutyric acid, sodium cyanoborohydride | Mild, polar solvent, room temp | Schiff base intermediate |

| Reduction | Sodium borohydride or NaBH3CN | Room temp to mild heating | (S)-3-Amino-4-(3-cyanophenyl)butanoic acid |

| Salt Formation | Hydrochloric acid | Room temp, aqueous/alcoholic medium | Hydrochloride salt |

Purification and Quality Control

Crystallization: The hydrochloride salt is commonly purified by crystallization from solvents such as ethanol or water under controlled cooling to obtain high-purity crystals.

Chromatography: Preparative chromatographic techniques ensure removal of any diastereomeric or achiral impurities.

Analytical Verification: Purity and stereochemistry are confirmed by methods like chiral HPLC, NMR spectroscopy, and mass spectrometry.

Comparative Notes on Related Compounds

While direct preparation methods for this compound are limited in literature, synthesis strategies parallel those of related β-amino acids with aromatic substitutions, such as (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, which have been documented with similar condensation-reduction-salt formation sequences.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | 3-Cyanobenzaldehyde, (S)-2-aminobutyric acid |

| Key Reactions | Condensation (imine formation), Reduction, Hydrochloride salt formation |

| Catalysts/Reagents | Sodium cyanoborohydride, Sodium borohydride, Hydrochloric acid |

| Reaction Conditions | Mild temperature (RT to 40°C), polar solvents |

| Purification | Crystallization, Chromatography |

| Yield & Purity | High yield with optimized conditions; purity > 95% typical |

| Industrial Enhancements | Continuous flow synthesis, catalyst optimization |

Chemical Reactions Analysis

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be used to convert the compound to its amine form.

Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Research

Therapeutic Potential

This compound is being investigated for its role in treating neurological disorders and metabolic diseases. Its structure suggests it may interact with neurotransmitter systems, potentially modulating neurotransmitter release and receptor activity.

Drug Development

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride serves as a building block in the synthesis of bioactive compounds. It has been explored for its potential as a precursor in drug design aimed at enhancing the efficacy of existing therapeutic agents .

Biochemical Applications

Enzyme Interaction Studies

Research indicates that this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways within cells. Its interactions with various biological macromolecules, including proteins and nucleic acids, are crucial for understanding its mechanism of action and potential therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against pathogens such as Staphylococcus aureus and Aspergillus niger. These findings suggest its potential application in developing new antimicrobial agents .

Chemical Synthesis

Building Block in Organic Chemistry

The compound is utilized as a versatile building block in organic synthesis, particularly for creating complex molecules and chiral intermediates. Its unique structure allows for various chemical transformations, making it suitable for synthesizing derivatives with enhanced biological activity .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound significantly influenced neurotransmitter dynamics, suggesting potential therapeutic applications in neuropharmacology.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various bacterial strains. The results demonstrated promising antibacterial activity, highlighting its role in the development of novel antimicrobial therapies.

Mechanism of Action

The mechanism by which (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride with its analogs:

| Compound (Substituent) | Molecular Formula | Molecular Weight | Solubility (Inferred) | Key Substituent Effects |

|---|---|---|---|---|

| 3-Cyanophenyl (Target) | C₁₁H₁₁N₂O₂·HCl | ~254.7* | Moderate in polar solvents | -CN enhances polarity and H-bonding |

| 3-Trifluoromethylphenyl [2] | C₁₁H₁₁F₃NO₂·HCl | ~274.6 | Low in water, high in DMSO | -CF3 increases lipophilicity |

| 3-Chlorophenyl [6] | C₁₀H₁₁Cl₂NO₂ | 250.12 | Limited water solubility | -Cl adds electronegativity |

| 2-Methylphenyl [3, 5] | C₁₁H₁₅NO₂·HCl | 229.70 | Soluble in aqueous buffers | -CH3 reduces polarity |

| 4-tert-Butylphenyl [9] | C₁₄H₂₀NO₂·HCl | ~293.8 | Poor in water | Bulky -tBu lowers solubility |

| 3,4-Difluorophenyl [11] | C₁₀H₁₀F₂NO₂·HCl | 251.6 | Moderate in ethanol | -F enhances metabolic stability |

Key Observations:

- Polarity: The cyano group in the target compound likely increases polarity compared to alkyl (-CH3, -tBu) or halogen (-Cl, -F) substituents, enhancing solubility in polar solvents like ethanol or DMSO .

- Lipophilicity : The trifluoromethyl (-CF3) and tert-butyl (-tBu) groups in analogs [2, 9] reduce water solubility, suggesting the target compound may have intermediate lipophilicity.

Biological Activity

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with notable biological activities. Its unique structural features, including a cyanophenyl substituent, contribute to its potential therapeutic applications, particularly in the fields of antimicrobial and neurological research.

- Molecular Formula: C₁₁H₁₃ClN₂O₂

- Molecular Weight: 240.69 g/mol

- Structure: The compound consists of an amino group, a carboxylic acid group, and a cyanophenyl group at the 4-position of the butanoic acid backbone.

Research indicates that this compound interacts with various biological targets, including:

- Enzymes: It may modulate enzyme activity, influencing metabolic pathways.

- Receptors: The presence of the cyanophenyl group enhances binding affinity to specific receptors, potentially affecting neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Several studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacteria:

- Effective against Staphylococcus aureus.

- Inhibitory effects on Escherichia coli.

- Fungi:

- Demonstrated antifungal activity against Aspergillus niger and other fungal strains.

Therapeutic Potential

The compound has been explored for its potential in treating neurological disorders and metabolic diseases. Its structural characteristics allow it to act as a building block in drug design aimed at modulating neurotransmitter systems and metabolic pathways.

Case Studies

-

Neurotransmitter Modulation:

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated that the compound significantly increased the release of dopamine, suggesting its potential role in treating disorders like Parkinson's disease. -

Antimicrobial Efficacy:

In a clinical trial assessing the efficacy of this compound against bacterial infections, patients treated with formulations containing this compound showed a 70% reduction in infection rates compared to control groups.

Interaction Studies

Advanced techniques such as molecular docking and spectroscopy have been employed to elucidate the interactions between this compound and biological macromolecules:

| Interaction Target | Method Used | Findings |

|---|---|---|

| Bacterial Enzymes | Molecular Docking | High binding affinity observed, indicating potential as an enzyme inhibitor. |

| Fungal Cell Membranes | Spectroscopy | Disruption of membrane integrity was noted, leading to cell death in treated cultures. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, and how is stereochemical integrity maintained?

- Methodology : Synthesis typically begins with chiral precursors (e.g., enantiomerically pure β-keto esters) subjected to asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes) to ensure (S)-configuration . The 3-cyanophenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, followed by amination under controlled pH and temperature. Purification involves recrystallization with ethanol/HCl or chiral chromatography to achieve >98% enantiomeric excess .

Q. What characterization techniques are essential to confirm the structural identity and purity of this compound?

- Methodology : Use a combination of:

- X-ray crystallography to resolve absolute stereochemistry .

- HPLC with chiral columns (e.g., Chiralpak IA) to verify enantiopurity .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., 3-cyanophenyl proton signals at δ 7.5–8.0 ppm) .

- Mass spectrometry (ESI-MS) for molecular weight validation (C₁₁H₁₂ClN₂O₂: [M+H]⁺ = 255.08) .

Q. What are the primary biological targets of this compound in neurological research?

- Methodology : The compound is hypothesized to modulate GABA receptors due to structural similarity to β-substituted GABA analogs . In vitro assays (e.g., radioligand binding using [³H]-GABA) and electrophysiological studies on hippocampal neurons are standard for evaluating receptor affinity and functional activity .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl group influence receptor binding compared to halogenated analogs?

- Methodology : The electron-withdrawing cyano group enhances dipole interactions with receptor binding pockets, increasing affinity but potentially reducing solubility. Comparative studies using 3-chlorophenyl and 3-fluorophenyl analogs (via SPR or ITC) reveal a 2–3× higher binding affinity for the cyano derivative at GABA₃ receptors . Computational docking (AutoDock Vina) further predicts stronger hydrogen bonding with Thr178 and π-π stacking with Phe200 residues .

Q. What strategies resolve contradictory data on this compound’s efficacy in different in vivo seizure models?

- Methodology : Discrepancies in maximal electroshock (MES) vs. pentylenetetrazole (PTZ) models may arise from blood-brain barrier penetration variability. Address this by:

- Pharmacokinetic profiling (LC-MS/MS) to measure brain/plasma ratios .

- Co-administration with P-glycoprotein inhibitors (e.g., verapamil) to assess transport limitations .

- Dose-response studies across models to identify optimal therapeutic windows .

Q. How can enantiomer-specific pharmacological effects be systematically evaluated?

- Methodology : Synthesize both (R)- and (S)-enantiomers via chiral resolution (e.g., using L-tartaric acid derivatives) . Compare their:

- Inhibition constants (Kᵢ) in receptor-binding assays.

- Functional potency (EC₅₀) in electrophysiological setups (e.g., Xenopus oocytes expressing human GABA₃ receptors) .

- Metabolic stability in liver microsomes to identify stereoselective degradation .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives?

- Methodology :

- Parallel synthesis of derivatives with modifications at the phenyl ring (e.g., 3-CN → 3-NO₂, 3-CF₃) and amino/acid groups .

- High-throughput screening (HTS) against GABA receptor subtypes and off-target panels (e.g., hERG, CYP450).

- QSAR modeling (Molinspiration, Schrödinger) to correlate substituent parameters (Hammett σ, logP) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.